3,5-Dimethyl-1H-pyrazole-1-carboxylic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H8N2O2 |
|---|---|
Molecular Weight |
140.14 g/mol |
IUPAC Name |
3,5-dimethylpyrazole-1-carboxylic acid |
InChI |
InChI=1S/C6H8N2O2/c1-4-3-5(2)8(7-4)6(9)10/h3H,1-2H3,(H,9,10) |
InChI Key |
WMXDHTDKVGBIBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C(=O)O)C |
Origin of Product |
United States |
Chemical Profile and Synthetic Landscape
Physicochemical and Spectroscopic Data of Related Compounds
While no data is available for the title compound, the properties of its parent scaffold, 3,5-Dimethyl-1H-pyrazole, and its stable isomer, 3,5-Dimethyl-1H-pyrazole-4-carboxylic acid, are well-documented.
| Property | 3,5-Dimethyl-1H-pyrazole | 3,5-Dimethyl-1H-pyrazole-4-carboxylic acid |
|---|---|---|
| Molecular Formula | C5H8N2 | C6H8N2O2 |
| Molar Mass | 96.13 g/mol | 140.14 g/mol |
| Appearance | White solid | Solid |
| Melting Point | 107.5 °C | Data not available |
| Boiling Point | 218 °C | Data not available |
| CAS Number | 67-51-6 | 113808-86-9 |
| 1H NMR (DMSO-d6, δ) | ~2.1 (s, 6H, CH3), ~5.7 (s, 1H, CH), ~12.0 (br s, 1H, NH) | Data not available |
| 13C NMR (CDCl3, δ) | ~10.5 (CH3), ~13.5 (CH3), ~104.5 (C4), ~145.0 (C3/C5) | Data not available |
Note: Spectroscopic data can vary based on solvent and experimental conditions. The data provided is approximate based on typical literature values. wikipedia.orgarkat-usa.org
Synthesis Strategies
The synthesis of this compound would logically start from the readily available 3,5-dimethylpyrazole (B48361) core.
Synthesis of the 3,5-Dimethylpyrazole Core: The most common and efficient method for synthesizing 3,5-dimethylpyrazole is the condensation reaction between acetylacetone (B45752) (2,4-pentanedione) and hydrazine (B178648) hydrate. wikipedia.orgtsijournals.com This reaction is typically catalyzed by a small amount of acid and proceeds with high yield. google.com
Potential Routes to N-Carboxylation: While a specific protocol for the title compound is not reported, general methods for N-carboxylation of azoles could be applied. A plausible, though likely unstable, route would involve the deprotonation of 3,5-dimethylpyrazole with a strong base to form the pyrazolide anion, followed by quenching with carbon dioxide (CO2). Another approach could involve reacting 3,5-dimethylpyrazole with phosgene (B1210022) or a chloroformate ester, followed by hydrolysis of the resulting acyl chloride or ester. However, the instability of the N-COOH bond in pyrazoles makes isolation challenging.
Reactivity and Role as a Synthetic Intermediate
The primary characteristic of this compound is its postulated reactivity, specifically its propensity to undergo decarboxylation.
Instability and Decarboxylation: N-Carboxylic acids of azoles are known to be thermally labile and can readily lose CO2 to revert to the parent heterocycle. This process is often facile because the pyrazole (B372694) ring is aromatic and stable, making the expulsion of CO2 thermodynamically favorable. This inherent instability is the most probable reason for the compound's absence from the experimental literature as an isolated substance.
Utility in Synthesis: Despite its transient nature, the "3,5-dimethyl-1H-pyrazole-1-carbonyl" group is a valuable synthon. It is typically introduced by reacting 3,5-dimethylpyrazole with more stable acylating agents, such as acyl chlorides, or by using coupling reagents to attach it to other molecules. jocpr.comjocpr.com For example, the synthesis of 1-acetyl-3,5-dimethylpyrazole is readily achieved using acetyl chloride. jocpr.com This suggests that while the free carboxylic acid is unstable, its corresponding acyl chloride or activated esters are stable enough to be used in further reactions, effectively serving as the synthetic equivalent of the carboxylic acid itself.
An in-depth look into the synthetic routes for producing this compound reveals a two-stage process: the initial formation of the pyrazole ring followed by the introduction of the carboxylic acid group at the N-1 position. This article explores the primary methodologies employed for each of these critical stages.
Spectroscopic and Structural Elucidation of 3,5 Dimethyl 1h Pyrazole 1 Carboxylic Acid
Infrared (IR) Spectroscopy for Functional Group Identification
Specific IR absorption frequencies and their assignments for 3,5-Dimethyl-1H-pyrazole-1-carboxylic acid are not documented in the searched literature.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
No mass spectrum or fragmentation data for this compound could be retrieved.
X-ray Crystallography for Solid-State Structure Determination
A search of crystallographic databases did not yield any results for the single-crystal X-ray structure of this compound.
Due to the absence of publicly available crystallographic studies for the specific chemical compound this compound, a detailed article on its spectroscopic and structural elucidation as per the requested outline cannot be generated.
Extensive searches for published research containing the crystal structure, molecular conformation, and intermolecular interaction analysis of this compound have not yielded any specific results. The available scientific literature focuses on related but structurally distinct compounds, such as isomers like 3,5-Dimethyl-1H-pyrazole-4-carboxylic acid, or co-crystals containing the 3,5-dimethylpyrazole (B48361) moiety.
Consequently, the data required to populate the specified sections and subsections of the article—including crystal system, space group, unit cell parameters, molecular conformation, torsion angle analysis, intermolecular interactions, hydrogen bonding networks, and supramolecular assembly—is not available in the public domain. The generation of a scientifically accurate and authoritative article on this particular compound is therefore not possible at this time.
Reactivity and Chemical Transformations of 3,5 Dimethyl 1h Pyrazole 1 Carboxylic Acid
Reactions Involving the Carboxylic Acid Functionality
The carboxylic acid group is the primary site for a range of classical transformations, including the formation of esters and amides, reduction to an alcohol, and removal via decarboxylation.
Esterification of 3,5-Dimethyl-1H-pyrazole-1-carboxylic acid can be achieved through standard synthetic methods. One common approach is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride intermediate by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. This acyl chloride is then reacted with the desired alcohol to form the corresponding ester. This two-step process is often preferred for its higher yields and applicability to a wider range of alcohols, including those that are sensitive to strong acids. core.ac.uk
| Reactant 1 | Reactant 2 | Typical Conditions | Product |
|---|---|---|---|
| This compound | Methanol (B129727) (CH₃OH) | H₂SO₄ (catalyst), Reflux | Methyl 3,5-dimethyl-1H-pyrazole-1-carboxylate |
| 3,5-Dimethyl-1H-pyrazole-1-carbonyl chloride | Ethanol (C₂H₅OH) | Pyridine (B92270), 0°C to RT | Ethyl 3,5-dimethyl-1H-pyrazole-1-carboxylate |
Similar to esterification, the formation of amides from this compound typically proceeds through the activation of the carboxyl group. Conversion to the acyl chloride provides a highly reactive intermediate that readily reacts with primary or secondary amines to furnish the corresponding N-substituted amides. core.ac.uk For more sensitive substrates, particularly in peptide synthesis, standard peptide coupling reagents can be employed. Reagents such as carbodiimides (e.g., DCC, EDC) in the presence of additives like HOBt or HOAt facilitate the direct formation of an amide bond between the carboxylic acid and an amine under milder conditions, minimizing side reactions. rsc.org
| Reactant 1 | Reactant 2 | Typical Conditions | Product |
|---|---|---|---|
| 3,5-Dimethyl-1H-pyrazole-1-carbonyl chloride | Ammonia (B1221849) (NH₃) | Anhydrous solvent (e.g., Dioxane) | 3,5-Dimethyl-1H-pyrazole-1-carboxamide |
| This compound | Aniline (C₆H₅NH₂) | EDC, HOBt, DMF | N-Phenyl-3,5-dimethyl-1H-pyrazole-1-carboxamide |
The carboxylic acid functionality of this compound can be reduced to a primary alcohol, yielding (3,5-dimethyl-1H-pyrazol-1-yl)methanol, also known as 1-hydroxymethyl-3,5-dimethylpyrazole. researchgate.netresearchgate.netlibretexts.org This transformation requires strong reducing agents, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective for reducing carboxylic acids. masterorganicchemistry.com
Powerful hydride reagents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF) are commonly used for this purpose. masterorganicchemistry.compearson.combyjus.comcommonorganicchemistry.com Borane complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF) or borane-dimethyl sulfide (B99878) (BH₃·SMe₂), also serve as effective reagents for the selective reduction of carboxylic acids. organicchemistrytutor.com The reaction typically involves an initial reaction followed by an aqueous or acidic workup to neutralize the reaction mixture and protonate the resulting alkoxide to give the final alcohol product. masterorganicchemistry.com
| Reducing Agent | Typical Solvent | Product |
|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) | (3,5-dimethyl-1H-pyrazol-1-yl)methanol |
| Borane-THF Complex (BH₃·THF) | Tetrahydrofuran (THF) | (3,5-dimethyl-1H-pyrazol-1-yl)methanol |
The N-carboxy group of this compound can be removed through decarboxylation to yield the parent heterocycle, 3,5-dimethyl-1H-pyrazole. This transformation can be initiated under various conditions, including thermal, acidic, basic, or metal-catalyzed pathways. Thermal decarboxylation often requires heating the compound, sometimes in the presence of a high-boiling point solvent. commonorganicchemistry.com Acidic decarboxylation can be performed by heating in the presence of acids such as sulfuric acid or hydrochloric acid. commonorganicchemistry.comrsc.orgnih.gov In some cases, copper-based reagents have been shown to facilitate the decarboxylation of heteroaromatic carboxylic acids, proceeding through a copper-coordinated intermediate. researchgate.net For instance, the decarboxylation of related pyrazole (B372694) carboxylic acids has been achieved by heating with copper powder in a high-boiling solvent like quinoline. rsc.orgnih.gov
Reactions at the Pyrazole Ring System
The pyrazole ring is an aromatic heterocycle and, as such, can undergo electrophilic substitution reactions. The position of substitution is directed by the existing substituents on the ring.
In N-substituted 3,5-dimethylpyrazoles, the C4 position is the most electron-rich and sterically accessible site, making it highly susceptible to electrophilic attack. The N1-carboxylic acid group is an electron-withdrawing group, which generally deactivates the pyrazole ring towards electrophilic substitution compared to an N-alkyl or N-aryl substituted pyrazole. Despite this deactivation, electrophilic substitution, when it occurs, is expected to happen regioselectively at the C4 position.
Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts type reactions. For example, nitration of related N-substituted pyrazoles has been shown to yield the 4-nitro derivative. Similarly, formylation under Vilsmeier-Haak conditions (using POCl₃ and DMF) on N-alkyl-3,5-dimethylpyrazoles yields the corresponding 4-formyl derivative. While the deactivating nature of the N1-carboxy group might necessitate harsher reaction conditions, the regiochemical outcome is anticipated to remain the same.
| Reaction Type | Typical Reagents | Expected Major Product |
|---|---|---|
| Nitration | HNO₃ / H₂SO₄ | 3,5-Dimethyl-4-nitro-1H-pyrazole-1-carboxylic acid |
| Bromination | Br₂ / Acetic Acid | 4-Bromo-3,5-dimethyl-1H-pyrazole-1-carboxylic acid |
| Formylation | POCl₃, DMF (Vilsmeier-Haak) | 4-Formyl-3,5-dimethyl-1H-pyrazole-1-carboxylic acid |
Modifications of the C-3 and C-5 Methyl Groups
General principles of organic chemistry suggest potential pathways for such modifications. For instance, radical halogenation could theoretically introduce a handle for further synthetic transformations. However, the presence of the electron-rich pyrazole ring and the deactivating effect of the N-1 carboxylic acid group would likely complicate such reactions, potentially leading to a mixture of products or requiring specific catalytic systems that have not been reported for this substrate.
Similarly, oxidation of the methyl groups to carboxylic acids or aldehydes would be a conceivable transformation. This would likely require strong oxidizing agents, and the reaction conditions would need to be carefully controlled to avoid degradation of the pyrazole ring. Again, specific methodologies for the selective oxidation of the methyl groups on this compound have not been documented.
It is important to note that while many derivatives of 3,5-dimethylpyrazole (B48361) have been synthesized, these syntheses typically involve the construction of the pyrazole ring from acyclic precursors already bearing the desired functionalities, rather than post-synthetic modification of the methyl groups. This synthetic strategy is often more efficient and regioselective.
Due to the absence of direct and specific research findings on the modification of the C-3 and C-5 methyl groups of this compound, a detailed discussion with experimental data and established protocols cannot be provided at this time. Further research is required to explore and establish synthetic routes for the functionalization of these positions on this specific molecule.
Tautomerism and Acidity Studies (Intrinsic and Solvent-Dependent)
The tautomeric and acidic properties of pyrazole derivatives are of significant interest due to their influence on the chemical reactivity and biological activity of these compounds. However, specific experimental or computational studies on the tautomerism and acidity of this compound are not extensively reported in the scientific literature. The presence of the carboxylic acid group directly attached to a ring nitrogen atom (N-1) significantly influences the electronic properties of the pyrazole ring, and by extension, its tautomeric and acidic behavior, making direct extrapolation from simpler pyrazoles challenging.
Proton Transfer Phenomena in Solid and Solution States
For pyrazole systems, proton transfer can occur between the two nitrogen atoms of the ring in what is known as annular tautomerism. In the case of this compound, the N-1 position is substituted with a carboxylic acid group, which precludes the typical N-H proton tautomerism seen in N-unsubstituted pyrazoles.
However, proton transfer phenomena could still be relevant in the context of intermolecular interactions, particularly in the solid state. Hydrogen bonding between the carboxylic acid proton and the N-2 atom of an adjacent molecule could lead to the formation of dimers or polymeric chains. The dynamics of this proton within the hydrogen bond could be investigated using techniques like solid-state NMR spectroscopy. Studies on related pyrazole-4-carboxylic acids have shown evidence of solid-state proton transfer (SSPT), where the proton shuttles between the pyrazole nitrogen and the carboxylic acid oxygen. researchgate.net While this is for a different isomer, it highlights the possibility of dynamic proton behavior in the solid state for pyrazole carboxylic acids.
In solution, the acidity of the carboxylic acid proton will be a dominant feature. The pKa value of this proton would be influenced by the electron-withdrawing nature of the pyrazole ring. Solvent polarity and hydrogen-bonding capability would play a crucial role in the extent of dissociation and the stability of the resulting carboxylate anion.
Investigation of Tautomeric Equilibria and Stability
As mentioned, the N-1 substitution in this compound prevents the common annular tautomerism. Therefore, the investigation of tautomeric equilibria for this specific compound would shift to other potential, though likely less favorable, tautomeric forms. For instance, keto-enol type tautomerism involving the carboxylic acid group is theoretically possible but highly unlikely to be significant under normal conditions.
The primary focus of stability studies for this molecule would likely be on its conformational isomers, specifically the orientation of the carboxylic acid group relative to the pyrazole ring. The rotational barrier around the N1-C(O) bond would determine the conformational flexibility of the molecule.
While direct experimental data for this compound is scarce, theoretical calculations using methods like Density Functional Theory (DFT) could provide valuable insights into its structural and electronic properties, including the relative energies of different conformers and the proton affinity of the N-2 atom. Such computational studies would be instrumental in predicting its behavior in the absence of extensive experimental data.
Computational Chemistry and Theoretical Studies of 3,5 Dimethyl 1h Pyrazole 1 Carboxylic Acid
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in elucidating the electronic structure and properties of molecules. For 3,5-Dimethyl-1H-pyrazole-1-carboxylic acid, these theoretical studies would provide a deep understanding of its molecular geometry, reactivity, and potential applications.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-31G(d), would be used to determine its most stable three-dimensional conformation (geometry optimization). This process identifies the bond lengths, bond angles, and dihedral angles corresponding to the lowest energy state of the molecule. The resulting optimized geometry is crucial for all subsequent computational analyses.
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity of a molecule. This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. For this compound, the distribution of HOMO and LUMO across the molecule would pinpoint the most probable sites for electrophilic and nucleophilic attack.
Table 1: Hypothetical Frontier Molecular Orbital (FMO) Data (Note: This table is illustrative and not based on published data for the specific compound.)
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule. It is a valuable tool for identifying the sites susceptible to electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas, which are prone to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are susceptible to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the oxygen atoms of the carboxylic acid group and the nitrogen atoms of the pyrazole (B372694) ring, highlighting these as key sites for interaction.
Non-Linear Optical (NLO) Properties Prediction
Computational methods can also be used to predict the Non-Linear Optical (NLO) properties of a molecule. These properties are important for applications in optoelectronics and photonics. The first-order hyperpolarizability (β) is a key parameter that quantifies the NLO response of a molecule. Molecules with large β values have potential for use in NLO materials. For this compound, computational prediction of its NLO properties would involve calculating its dipole moment, polarizability, and hyperpolarizability.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into the conformational changes, stability, and interactions of a molecule in different environments, such as in solution. For this compound, MD simulations could be used to explore its conformational landscape and to study its interactions with solvent molecules or biological macromolecules, which is particularly relevant for drug design and materials science.
Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. In the context of derivatives of this compound, QSAR studies are instrumental in predicting the biological activities and physicochemical properties of novel analogs, thereby guiding the design of compounds with enhanced efficacy. These models are built upon the principle that the activity of a molecule is a function of its structural and electronic features.
4D-QSAR Methodologies for Property Prediction
A significant advancement in QSAR is the development of 4D-QSAR, which extends the three-dimensional analysis by incorporating the conformational flexibility of the molecules and their alignment. One such approach is the Electron Conformational-Genetic Algorithm (EC-GA) method, which has been successfully applied to pyrazole derivatives to predict their biological activities. nih.govresearchgate.net
The 4D-QSAR EC-GA methodology involves several key steps:
Conformational Analysis: The initial step involves a thorough conformational search for each molecule in the dataset to identify low-energy conformers. This is crucial as the biological activity is often dependent on a specific conformation of the molecule that interacts with the biological target.
Quantum Chemical Calculations: For the identified conformers, quantum chemical calculations, for instance, at the Hartree-Fock (HF) level, are performed to obtain various electronic and geometric parameters. nih.govresearchgate.net
Construction of Electron Conformational Matrices of Congruity (ECMC): The ECMC is a representation of the molecule that includes both geometric and electronic parameters for each atom in each of the low-energy conformations. nih.govresearchgate.net
Pharmacophore Identification: By comparing the ECMCs of active compounds, a common electron conformational submatrix of activity (ECSA), also known as the pharmacophore, is identified. This pharmacophore represents the key structural and electronic features required for biological activity. nih.govresearchgate.net
Generation of a Parameter Pool and QSAR Model Building: A pool of molecular descriptors is generated based on the identified pharmacophore. A genetic algorithm is then employed to select the most relevant descriptors that are subsequently used to build a predictive QSAR model using methods like nonlinear least square regression. nih.govresearchgate.net
A study on a series of 86 pyrazole pyridine (B92270) carboxylic acid derivatives utilized the EC-GA 4D-QSAR approach to predict their antibacterial activity. nih.govresearchgate.net The resulting model demonstrated high statistical significance, indicating its robustness and predictive power. The statistical parameters for the developed model are summarized in the table below.
| Statistical Parameter | Value | Description |
| R² training | 0.889 | The coefficient of determination for the training set, indicating a good fit of the model to the data used to build it. |
| q² | 0.839 | The cross-validated correlation coefficient, indicating the predictive ability of the model for the training set. |
| SE training | 0.066 | The standard error of the training set. |
| q² ext1 | 0.770 | The squared correlation coefficient for the first external test set, indicating good external predictivity. |
| q² ext2 | 0.750 | The squared correlation coefficient for the second external test set. |
| q² ext3 | 0.824 | The squared correlation coefficient for the third external test set. |
| ccc_tr | 0.941 | Concordance correlation coefficient for the training set. |
| ccc_test | 0.869 | Concordance correlation coefficient for the test set. |
| ccc_all | 0.927 | Concordance correlation coefficient for the entire dataset. |
Table based on data from a 4D-QSAR study on pyrazole pyridine carboxylic acid derivatives. nih.govresearchgate.net
The high values of the determination coefficient (R²) and the cross-validation coefficient (q²) underscore the reliability and predictive capacity of the 4D-QSAR model for this class of pyrazole derivatives. nih.govresearchgate.net Such models are invaluable for the virtual screening and rational design of new derivatives of this compound with desired biological properties.
Pharmacophore Identification for Derivatives
Pharmacophore modeling is a crucial component of drug discovery and is often integrated with QSAR studies. A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure the optimal supramolecular interactions with a specific biological target.
For derivatives of pyrazole carboxylic acids, pharmacophore models can be generated based on the structures of known active compounds. The process typically involves:
Selection of a set of active molecules: A diverse set of molecules with known biological activity against a particular target is chosen.
Conformational analysis: Similar to 4D-QSAR, the conformational space of each molecule is explored to identify the bioactive conformation.
Feature identification: Common chemical features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups are identified.
Alignment and model generation: The molecules are aligned based on these common features to generate a 3D pharmacophore model. This model represents a hypothesis of the key interaction points between the ligand and the receptor.
In the context of the 4D-QSAR study on pyrazole pyridine carboxylic acid derivatives, the identification of the electron conformational submatrix of activity (ECSA) is essentially the determination of the pharmacophore. nih.govresearchgate.net This pharmacophore consists of specific atoms from the pyrazole and pyridine rings, along with their associated electronic and geometric parameters, that are deemed essential for the observed antibacterial activity.
Coordination Chemistry of 3,5 Dimethyl 1h Pyrazole 1 Carboxylic Acid As a Ligand
Ligand Design Principles and Coordination Modes
The design of ligands is a critical aspect of coordination chemistry, as the ligand's structure dictates the geometry and properties of the resulting metal complex. For 3,5-Dimethyl-1H-pyrazole-1-carboxylic acid, its potential as a ligand is rooted in the presence of multiple potential donor atoms.
Theoretically, this compound possesses two primary sites for metal coordination: the sp2-hybridized nitrogen atom at the 2-position of the pyrazole (B372694) ring and the oxygen atoms of the carboxylate group. The nitrogen atom at the 1-position is part of the carboxylic acid functional group itself and is generally not considered a primary coordination site.
The deprotonated form of the ligand, 3,5-dimethyl-1H-pyrazole-1-carboxylate, could potentially coordinate to a metal center in several ways:
Monodentate Coordination: Through either the N2-pyrazole nitrogen or one of the carboxylate oxygens.
Bidentate Chelation: Involving the N2-pyrazole nitrogen and one of the carboxylate oxygens, forming a stable five-membered ring with the metal ion.
Bridging Coordination: The carboxylate group could bridge two metal centers, leading to the formation of polynuclear complexes or coordination polymers.
Despite these theoretical possibilities, there is a lack of specific experimental studies in the reviewed literature that detail the coordination modes of this compound with metal ions.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with pyrazole-carboxylate ligands typically involves the reaction of a metal salt with the ligand in a suitable solvent, often under hydrothermal or solvothermal conditions. Characterization is then carried out using various spectroscopic and analytical techniques.
While numerous studies report the complexation of transition metals with other isomers of pyrazole-carboxylic acids, there is no specific information available in the searched scientific literature regarding the successful synthesis and isolation of metal complexes with this compound. Research in this specific area appears to be unexplored or unpublished.
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of coordination compounds. This technique provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions. A search of crystallographic databases and the broader scientific literature did not yield any crystal structures of metal complexes containing the this compound ligand.
Spectroscopic methods are essential for characterizing coordination compounds.
FT-IR (Fourier-Transform Infrared) Spectroscopy: This technique is used to identify the functional groups in a molecule and to probe the coordination environment. Upon complexation, shifts in the vibrational frequencies of the C=O and C-O bands of the carboxylate group, as well as the C=N and N-N vibrations of the pyrazole ring, would be expected.
UV-Vis (Ultraviolet-Visible) Spectroscopy: This method provides information about the electronic transitions within the complex. For transition metal complexes, the d-d transitions and charge-transfer bands are particularly informative about the coordination geometry and the nature of the metal-ligand bonding.
Without reported synthesized complexes of this compound, there is no experimental spectroscopic data to present.
Academic Research on Biological Activities of 3,5 Dimethyl 1h Pyrazole 1 Carboxylic Acid Derivatives in Vitro Studies
In Vitro Antimicrobial Efficacy
Derivatives of 3,5-dimethyl-1H-pyrazole have been the subject of extensive research to evaluate their effectiveness against a range of pathogenic microbes.
Numerous studies have demonstrated the potential of pyrazole (B372694) derivatives as antibacterial agents against both Gram-positive and Gram-negative bacteria. nih.gov
One study investigated a series of novel pyrazole and pyrazolyl 1,3,4-thiadiazine derivatives, reporting significant antibacterial activity. nih.gov The compound 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide (designated as 21a) showed particularly high efficacy, with minimum inhibitory concentration (MIC) values ranging from 62.5–125 µg/mL, which were lower than the standard drug chloramphenicol (B1208) in some cases. nih.gov Another research effort focusing on azole derivatives found that 5-(4-Chlorophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-phenylisoxazole exhibited significant activity against Bacillus subtilis and Bacillus cereus, with IC50 values comparable to the standard ampicillin. semanticscholar.org
Further research has highlighted the potency of other pyrazole derivatives. Naphthyl-substituted pyrazole-derived hydrazones have been identified as potent inhibitors of Gram-positive bacteria and Acinetobacter baumannii, with MIC values in the low range of 0.78–1.56 μg/ml. nih.gov Similarly, aminoguanidine-derived 1,3-diphenyl pyrazoles showed strong antimicrobial action against several bacterial strains, including multidrug-resistant clinical isolates of Staphylococcus aureus, with MIC values between 1 and 32 μg/ml. nih.gov Imidazo-pyridine substituted pyrazoles have also been reported as potent, broad-spectrum antibacterial agents, showing better in vitro activity than ciprofloxacin (B1669076) against several Gram-negative strains. nih.gov
Table 1: In Vitro Antibacterial Activity of Pyrazole Derivatives (Inhibition Zone in mm)
| Compound | Aspergillus niger | Candida albicans | Staphylococcus aureus | B. subtilis | Escherichia coli | Klebsiella pneumoniae |
| 21a | 24 ± 0.58 | 20 ± 0.58 | 28 ± 0.58 | 25 ± 1.15 | 22 ± 1.00 | 25 ± 1.00 |
| 21b | 22 ± 0.58 | 18 ± 0.58 | 25 ± 0.58 | 22 ± 0.58 | 20 ± 1.00 | 22 ± 1.53 |
| 21c | 20 ± 1.00 | 16 ± 1.00 | 22 ± 1.00 | 20 ± 1.00 | 18 ± 0.58 | 20 ± 0.58 |
| Chloramphenicol | - | - | 25 ± 0.58 | 30 ± 1.73 | 24 ± 1.15 | 24 ± 1.00 |
| Data sourced from a study on novel pyrazole and pyrazolyl 1,3,4-thiadiazine derivatives. nih.gov Activity is expressed as the average diameter of the inhibition zone in millimeters. |
Table 2: Minimum Inhibitory Concentration (MIC) of Selected Pyrazole Derivatives (µg/mL)
| Compound | Aspergillus niger | Candida albicans | Staphylococcus aureus | B. subtilis | Escherichia coli | Klebsiella pneumoniae |
|---|---|---|---|---|---|---|
| 21a | 62.5 | 125 | 62.5 | 62.5 | 125 | 62.5 |
| 21b | 125 | 250 | 125 | 125 | 250 | 125 |
| 21c | 125 | 250 | 125 | 125 | 250 | 125 |
| Clotrimazole | 125 | 125 | - | - | - | - |
| Chloramphenicol | - | - | 125 | 125 | 125 | 125 |
Data reflects the lowest concentration of the compound that inhibits visible microbial growth. nih.gov
The antifungal properties of 3,5-dimethyl-1H-pyrazole-1-carboxylic acid derivatives have also been a key area of investigation.
Research into pyrazole-1-carbothiohydrazide derivatives demonstrated potent activity against fungal pathogens. nih.gov For instance, compound 21a displayed a low MIC value against Aspergillus niger, surpassing the standard drug Clotrimazole. nih.gov A separate study on a series of pyrazole-3-carboxylic acid and pyrazole-3,4-dicarboxylic acid derivatives found that most of the synthesized molecules exhibited inhibitory effects on both standard and clinical strains of Candida albicans. nih.gov However, only a few of these compounds showed inhibitory effects against other fungal species like Candida parapsilosis, Candida tropicalis, and Candida glabrata. nih.gov Additional studies have confirmed the antifungal activity of various pyrazole derivatives against strains such as A. niger and A. flavus. researchgate.net
Understanding the mechanism by which these compounds exert their antimicrobial effects is crucial for developing more effective agents. Research suggests that the antimicrobial action of pyrazole derivatives may be multifaceted.
One proposed mechanism relates to the bacterial cell wall. nih.gov It is theorized that some pyrazole derivatives may function similarly to certain antibiotics by inhibiting a step in the synthesis of peptidoglycan, a component essential for bacterial survival. nih.gov Another study identified that the mode of action for certain naphthyl-substituted pyrazole hydrazones involves the disruption of the bacterial cell wall. nih.gov Other factors influencing effectiveness could include the impermeability of the microbial cells or variations in the structure of microbial ribosomes. nih.gov
Structure-Activity Relationship (SAR) studies are vital for optimizing the antimicrobial potency of pyrazole derivatives. These studies analyze how the chemical structure of a compound influences its biological activity.
Research has shown that specific structural features are key to the antimicrobial efficacy of these derivatives. For example, pyrazole-1-carbothiohydrazide derivatives containing a free carbothiohydrazide moiety, multiple nitrogen atoms, and a planar 4-substituted phenyl group exhibited potent inhibitory activity. nih.gov The presence of the free carbothiohydrazide unit was found to significantly increase the activity. nih.gov
The nature and position of substituents on the pyrazole ring also play a critical role. The introduction of electron-withdrawing groups, such as fluoro, chloro, and bromo, at certain positions on the benzene (B151609) ring attached to the pyrazole nucleus has been shown to enhance antibacterial activity. researchgate.net Conversely, an increase in the number of electron-donating methoxy (B1213986) (–OCH3) groups on the ring was also found to boost activity. researchgate.net For antifungal activity against C. albicans, it has been determined that the positions of electronegative atoms like fluorine and oxygen, and the charges associated with them, are crucial in modulating the strength of the inhibitory effect. nih.gov
In Vitro Anti-inflammatory Properties
The anti-inflammatory potential of pyrazole derivatives is well-documented, with some compounds serving as the basis for widely used non-steroidal anti-inflammatory drugs (NSAIDs). nih.govcu.edu.eg
In vitro studies have confirmed these properties. For example, certain 1-(2-hydroxy-3-phenoxypropyl)-3,5-diphenyl-1H-pyrazole derivatives demonstrated moderate anti-inflammatory activity in laboratory models. nih.gov Another study on N-substituted 4-amino-1-(2-alkylaminoethyl)-3,5-diphenyl-1H-pyrazoles also reported moderate anti-inflammatory effects. nih.gov
The primary mechanism behind the anti-inflammatory action of many pyrazole derivatives involves the inhibition of key enzymes in the inflammatory pathway.
A major target is the cyclooxygenase (COX) enzyme system. cu.edu.egresearchgate.net NSAIDs, including pyrazole-based drugs like celecoxib, exert their effects by suppressing the production of prostaglandins, which are inflammatory mediators. nih.govcu.edu.eg This is achieved through the inhibition of COX enzymes (COX-1 and COX-2). nih.govresearchgate.net
Beyond COX inhibition, other mechanisms have been identified. A recent study on a series of pyrazole compounds designed to be multitarget agents found that they significantly inhibited the production of reactive oxygen species (ROS) in human platelets. nih.gov Specifically, these compounds were shown to inhibit superoxide (B77818) anion production, lipid peroxidation, and the activity of NADPH oxidase, an enzyme that is a major source of cellular ROS. nih.gov This demonstrates a protective effect against oxidative stress, which is closely linked to inflammation. nih.gov The pharmacological activity of some pyrazoles is also attributed to their ability to inhibit 5-lipoxygenase (5-LOX), another enzyme involved in the biotransformation of arachidonic acid into potent inflammatory mediators. nih.gov
In Vitro Antitumor/Cytotoxic Activities of this compound Derivatives
Derivatives of the pyrazole scaffold are a subject of significant interest in medicinal chemistry due to their potential as anticancer agents. nih.gov In vitro studies, which are conducted using cells in a controlled laboratory setting, represent a crucial first step in evaluating the potential of these compounds.
Screening against Cancer Cell Lines
A primary method for identifying potential anticancer drug candidates is to screen them against a variety of human cancer cell lines. Research has shown that various derivatives based on the 3,5-dimethyl-pyrazole structure exhibit cytotoxic effects, meaning they can kill cancer cells or inhibit their growth.
The effectiveness of these compounds is often measured by their half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug that is required for 50% inhibition of a biological process, in this case, cancer cell growth. A lower IC50 value signifies greater potency.
Studies have evaluated these derivatives against several types of cancer cell lines:
Breast Cancer: A series of pyrazole derivatives were tested on human mammary gland adenocarcinoma cell lines, MCF7 and MDA-MB-231. nih.gov One derivative, PYRIND, showed an IC50 value of 39.7 ± 5.8 μM on MCF7 cells after 72 hours of treatment. nih.gov Another compound, TOSIND, was particularly effective against the MDA-MB-231 cell line, with an IC50 of 17.7 ± 2.7 μM. nih.gov In research on triple-negative breast cancer cells (MDA-MB-468), the pyrazole derivative known as compound 3f demonstrated significant toxicity with IC50 values of 14.97 μM after 24 hours and 6.45 μM after 48 hours. nih.govnih.govresearchgate.net Other studies have identified pyrazole-benzoxazine hybrids (compounds 22 and 23) with potent cytotoxicity against MCF7 cells, with IC50 values ranging from 2.82 to 6.28 μM. mdpi.com
Liver and Lung Cancer: Novel 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives have been assessed for their antitumor effects. chemrxiv.org One particular derivative, designated as compound 17, was identified as the most active against both liver (HepG2) and lung (A549) carcinoma cell lines, yielding IC50 values of 5.35 μM and 8.74 μM, respectively. chemrxiv.orgchemrxiv.org Interestingly, this compound exhibited low toxicity against normal lung fibroblast (MRC-5) cells, suggesting a degree of selectivity for cancer cells. chemrxiv.orgchemrxiv.org
Other Cancer Cell Lines: The antiproliferative activity of indole-pyrazole-carboxamide derivatives has been evaluated against hepatocellular carcinoma (Huh7) and colon cancer (HCT116) cell lines, with one compound showing potent activity with an IC50 range of 0.6-2.9 μM. researchgate.net
Table 1: In Vitro Cytotoxic Activity (IC50) of Selected Pyrazole Derivatives This table is interactive. You can sort and filter the data.
| Compound/Derivative | Cancer Cell Line | IC50 Value (μM) | Reference |
|---|---|---|---|
| PYRIND | MCF7 (Breast) | 39.7 ± 5.8 | nih.gov |
| TOSIND | MDA-MB-231 (Breast) | 17.7 ± 2.7 | nih.gov |
| Compound 3f | MDA-MB-468 (Breast) | 14.97 (24h), 6.45 (48h) | nih.govnih.govresearchgate.net |
| Compound 17 | HepG2 (Liver) | 5.35 | chemrxiv.orgchemrxiv.org |
| Compound 17 | A549 (Lung) | 8.74 | chemrxiv.orgchemrxiv.org |
| Compound 18 | Huh7 (Liver) | 0.6 - 2.9 | researchgate.net |
| Compound 22 | MCF7 (Breast) | 2.82 - 6.28 | mdpi.com |
| Compound 23 | MCF7 (Breast) | 2.82 - 6.28 | mdpi.com |
| Compound 37 | MCF7 (Breast) | 5.21 | mdpi.com |
| Compound 53 | HepG2 (Liver) | 15.98 | mdpi.com |
Investigations of Cellular Pathways (e.g., Apoptosis, Cell Cycle)
Beyond simply measuring cytotoxicity, researchers investigate the specific molecular mechanisms, or cellular pathways, through which these compounds exert their effects. Understanding these pathways is critical for developing targeted cancer therapies.
Apoptosis Induction: Apoptosis is a form of programmed cell death, or "cellular suicide," that eliminates damaged or cancerous cells. Many effective chemotherapy drugs work by inducing apoptosis. Studies have shown that certain pyrazole derivatives can trigger this process.
One highly active pyrazole derivative (compound 3f) was found to provoke apoptosis in triple-negative breast cancer cells. nih.govnih.gov This was accompanied by an increase in the generation of Reactive Oxygen Species (ROS) and the activation of caspase 3, a key executioner enzyme in the apoptotic cascade. nih.govnih.govresearchgate.net
Another pyrazole derivative (compound 37) was shown to induce apoptosis by activating caspase-3 and PARP, increasing the expression of the pro-apoptotic protein BAX, and decreasing the expression of the anti-apoptotic protein Bcl-2. mdpi.com
In contrast, some pyrazole derivatives (PYRIND, METPYRIND, and DIPYR) were observed to cause a decrease in caspase-3 and caspase-7 activities in MDA-MB-231 cells, suggesting their mechanism of inducing cell death might differ or be cell-line specific. nih.gov
Cell Cycle Arrest: The cell cycle is the series of events that take place in a cell leading to its division and duplication. Disrupting this cycle can prevent cancer cells from proliferating.
Treatment with compound 3f was found to cause cell cycle arrest in the S phase in MDA-MB-468 breast cancer cells. nih.govnih.govresearchgate.net
Another derivative, compound 24, was reported to induce cell cycle arrest at both the S and G2/M phases of the cell cycle. mdpi.com
DNA Interaction: Some compounds exert their anticancer effects by directly interacting with DNA. A study of novel 1H-pyrazole-3-carboxamide derivatives found that one compound, pym-5, could bind to the minor groove of DNA. nih.gov This interaction was strong enough to affect the DNA's conformation and cause cleavage of supercoiled plasmid DNA, indicating that DNA could be a potential target for this class of derivatives. nih.gov
Enzyme Inhibition Studies
Enzymes are proteins that act as catalysts for biochemical reactions. The inhibition of specific enzymes that are crucial for the survival and proliferation of cancer cells or are involved in metabolic diseases is a major strategy in drug discovery. Derivatives of this compound have been investigated as inhibitors of various enzymes.
Inhibition of Specific Enzymes (e.g., α-glucosidase, acetylcholinesterase)
α-Glucosidase Inhibition: α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition can help manage type 2 diabetes. nih.gov A series of sulfonamide-based acyl pyrazole derivatives were screened for their in vitro inhibitory activity against α-glucosidase. nih.govfrontiersin.org All the tested compounds in this series proved to be more potent inhibitors than the standard drug acarbose (B1664774) (IC50 = 35.1 ± 0.14 µM), with their IC50 values ranging impressively from 1.13 to 28.27 µM. nih.govfrontiersin.orgresearchgate.net These derivatives, however, showed no significant inhibitory effect on β-glucosidase, indicating a degree of selectivity. nih.govfrontiersin.org
Carbonic Anhydrase (CA) Inhibition: Carbonic anhydrases are a family of enzymes involved in various physiological processes, and certain isoforms (like hCA IX and XII) are associated with tumors. bg.ac.rs
A study of 5-aryl-1H-pyrazole-3-carboxylic acids demonstrated selective inhibition of the tumor-associated hCA IX and hCA XII isoforms over the cytosolic hCA I and II isoforms, with inhibition constants (Ki) in the micromolar range (4–50 μM). bg.ac.rs
Other pyrazole-carboxamide derivatives bearing a sulfonamide moiety have also been synthesized and shown to be potent inhibitors of human carbonic anhydrase isoenzymes hCA I and hCA II. nih.gov
Other Enzyme Targets: Research has also explored the inhibition of other enzymes.
Monoamine Oxidase (MAO): A series of 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives were found to be potent and reversible inhibitors of monoamine oxidase B (MAO-B). nih.gov One compound, in particular, was a highly potent inhibitor with a Ki value of approximately 10⁻⁸ M. nih.gov
DapE: Pyrazole thioether analogs have been investigated as potential antibiotics through the inhibition of the bacterial enzyme N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE). nih.gov
Some pyrazole derivatives have also been noted as effective inhibitors of acetylcholinesterase. nih.govfrontiersin.org
Table 2: In Vitro Inhibition of Specific Enzymes by Pyrazole Derivatives This table is interactive. You can sort and filter the data.
| Derivative Class | Target Enzyme | Inhibition Value (IC50 or Ki) | Reference |
|---|---|---|---|
| Acyl pyrazole sulfonamides | α-Glucosidase | 1.13 - 28.27 µM (IC50) | nih.govfrontiersin.org |
| 5-Aryl-1H-pyrazole-3-carboxylic acids | hCA IX & XII | 4 - 50 µM (Ki) | bg.ac.rs |
| Pyrazole-carboxamides | hCA I | 0.063 - 3.368 µM (Ki) | nih.gov |
| Pyrazole-carboxamides | hCA II | 0.007 - 4.235 µM (Ki) | nih.gov |
Molecular Docking and Binding Interaction Analysis
To understand how these derivatives inhibit enzymes at a molecular level, researchers use computational techniques like molecular docking. This method predicts the preferred orientation of a molecule when bound to a target protein, helping to visualize the binding interactions that are responsible for inhibition.
α-Glucosidase Docking: Molecular docking studies were conducted to evaluate the binding of acyl pyrazole sulfonamides to the α-glucosidase enzyme, providing an in-silico (computer-based) rationale for their potent inhibitory activity. nih.govfrontiersin.org
Carbonic Anhydrase Docking: Docking analyses of pyrazole-carboxamide derivatives with hCA I and hCA II receptors revealed that these compounds formed better interactions within the enzyme's active site compared to the standard inhibitor, acetazolamide. nih.gov The stability of these interactions was further confirmed using molecular dynamics simulations, which simulate the movement of the atoms over time. nih.gov
COX-2 Docking: A series of 4,5-dihydro-1H-pyrazole-1-yl acetate (B1210297) derivatives were synthesized as potential anti-inflammatory agents, and molecular docking was used to examine their interactions with the cyclooxygenase-2 (COX-2) enzyme. researchgate.net The results suggested that the pyrazole ring was important for these interactions. researchgate.net
Other Targets: Docking studies have also been performed to analyze the binding of pyrazole derivatives to Penicillin-Binding Protein 4 (PBP4), where hydrogen bonds with specific amino acid residues like ASN 308 were identified, and to monoamine oxidase B, providing theoretical insights into their inhibitory mechanism. nih.govmdpi.com
Agrochemical Applications and Environmental Research
The versatile biological activity of the pyrazole scaffold extends beyond medicine into the field of agrochemicals. Modern agricultural research focuses on developing effective pesticides with reduced environmental toxicity. Pyrazole-containing compounds have been successfully commercialized as herbicides and pesticides to protect a wide range of crops. scielo.br
Research into novel derivatives of this compound has identified promising candidates for new agrochemical agents.
Fungicidal Activity: Derivatives of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide have been synthesized and evaluated for their activity against plant pathogenic fungi. scielo.br These compounds were tested against Colletotrichum gloeosporioides, a fungus that causes anthracnose disease in many crops, demonstrating their potential as agricultural fungicides. scielo.br
Insecticidal Activity: In the search for new insecticides, a series of 1H-pyrazole-5-carboxylic acid derivatives containing oxazole (B20620) and thiazole (B1198619) rings were designed and synthesized. d-nb.inforesearchgate.net
These compounds were tested against several agricultural pests, including the bean aphid (Aphis fabae), the armyworm (Mythimna separata), and spider mites. d-nb.info
Many of the synthesized compounds displayed good insecticidal activity against Aphis fabae. d-nb.inforesearchgate.net The most effective derivative, compound 7h, caused 85.7% mortality at a concentration of just 12.5 mg/L, an activity level comparable to the commercial insecticide imidacloprid. d-nb.inforesearchgate.net
Antimicrobial Activity: Some 3,5-dimethyl azopyrazole derivatives have been synthesized and evaluated for general antimicrobial activity. jocpr.com Certain compounds with chloro-substituents showed notable inhibition against bacteria such as E. coli and S. aureus, suggesting a potential role in controlling bacterial plant diseases. jocpr.com
Inhibition of Soil Nitrification
A primary area of research for derivatives of the 3,5-dimethylpyrazole (B48361) core, such as 3,5-dimethylpyrazole (DMP) and 3,4-dimethylpyrazole phosphate (B84403) (DMPP), has been their role as nitrification inhibitors. mdpi.comroyal-chem.com Nitrification is a microbial process that converts ammonium (B1175870) (NH₄⁺) to nitrate (B79036) (NO₃⁻), a form of nitrogen that is more susceptible to leaching and gaseous loss from the soil. nih.gov By slowing this conversion, these compounds can improve the nitrogen use efficiency of fertilizers. royal-chem.com
In vitro studies have demonstrated that DMP effectively inhibits soil nitrification. mdpi.comfao.org The mechanism of action is believed to involve the chelation of copper (Cu²⁺) cations, which are essential cofactors for the ammonia (B1221849) monooxygenase (AMO) enzyme that catalyzes the first step of nitrification. nih.govresearchgate.net By forming complexes with copper, DMP-based inhibitors hinder the activity of ammonia-oxidizing bacteria (AOB). nih.govresearchgate.net
Research conducted in brown soil microcosms showed that the inhibitory effects of DMP are dose-dependent. mdpi.comfao.org Application of DMP was found to significantly increase the retention of NH₄⁺–N while decreasing the accumulation of NO₃⁻–N in the soil. mdpi.com The study identified that DMP applied at a rate of 0.025 g per kg of dry soil exhibited the most potent inhibitory effect on nitrogen transformation. mdpi.comfao.org Laboratory experiments under high-temperature conditions (35°C) also confirmed the inhibitory effect of DMP, although higher concentrations were required to achieve significant inhibition compared to moderate climates. researchgate.net
Table 1: Effect of 3,5-Dimethylpyrazole (DMP) on Soil Enzyme Activities in Brown Soil
| Enzyme | Effect of DMP Application | Reference |
|---|---|---|
| Nitrate Reductase | Decreased Activity | mdpi.comfao.org |
| Nitrite Reductase | Increased Activity | mdpi.comfao.org |
| Dehydrogenase | Increased Activity | mdpi.comfao.org |
Efficacy as Herbicidal and Fungicidal Agents
Derivatives of pyrazole carboxylic acid have shown significant promise as both fungicidal and herbicidal agents in in vitro assays.
Fungicidal Activity: Pyrazole carboxamides, a key class of derivatives, have demonstrated notable antifungal properties. scielo.br Research has shown their effectiveness against a range of plant pathogens. For instance, in vitro tests against Colletotrichum gloeosporioides, a fungus causing significant crop losses, revealed that a pyrazole-carboxamide derivative (compound 8c in the study) could inhibit mycelial growth by up to 61% at a concentration of 10 mM. scielo.br Other studies have highlighted that the fungicidal activity of pyrazole derivatives is influenced by the substituents on the pyrazole ring. nih.gov Some novel substituted pyrazole derivatives have shown broad-spectrum fungicidal activity against pathogens like Botrytis cinerea, Rhizoctonia solani, and Fusarium graminearum, with some compounds achieving 100% inhibition at a concentration of 100 mg/L. nih.gov
**Table 2: In Vitro Fungicidal Activity of Pyrazole-Carboxamide Derivative 8c against *Colletotrichum gloeosporioides***
| Concentration (mM) | Mycelial Inhibition (%) | Reference |
|---|---|---|
| 1 | 29.3 | scielo.br |
| 5 | 56.1 | scielo.br |
| 10 | 61.0 | scielo.br |
Herbicidal Activity: Certain pyrazole derivatives have been identified as potent inhibitors of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, a crucial target for herbicides. nih.gov In a study evaluating pyrazole derivatives with a benzoyl scaffold, compound Z9 was found to have a half-maximal inhibitory concentration (IC₅₀) of 0.05 µM against Arabidopsis thaliana HPPD, significantly more potent than commercial herbicides like topramezone (B166797) (1.33 µM) and mesotrione (B120641) (1.76 µM). nih.gov In pre-emergence tests, another derivative, compound Z21, demonstrated superior inhibitory activity against Echinochloa crusgalli compared to topramezone and mesotrione. nih.gov
**Table 3: In Vitro Pre-emergence Herbicidal Activity against *Echinochloa crusgalli***
| Compound | Stem Inhibition (%) | Root Inhibition (%) | Reference |
|---|---|---|---|
| Compound Z21 | 44.3 | 69.6 | nih.gov |
| Topramezone | 16.0 | 53.0 | nih.gov |
| Mesotrione | 12.8 | 41.7 | nih.gov |
Modulation of Biochemical Pathways in Agro-Systems
The biological activities of this compound derivatives are rooted in their ability to modulate specific biochemical pathways.
Plant Biosynthesis Pathway (HPPD Inhibition): The herbicidal effect of certain pyrazole derivatives comes from the inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. nih.gov HPPD is a key enzyme in the biosynthesis of plastoquinones and tocopherols. Plastoquinone is an essential cofactor for phytoene (B131915) desaturase, an enzyme in the carotenoid biosynthesis pathway. By inhibiting HPPD, these pyrazole compounds disrupt carotenoid synthesis, leading to the photo-bleaching of chlorophyll (B73375) and subsequent plant death. nih.gov
Fungal Respiration (SDH Inhibition): A significant number of pyrazole-based fungicides, particularly pyrazole carboxamides, function as Succinate Dehydrogenase Inhibitors (SDHIs). nih.govacs.org Succinate dehydrogenase (also known as Complex II) is a critical enzyme complex in both the citric acid cycle and the mitochondrial electron transport chain. By binding to the SDH enzyme, these fungicides block cellular respiration, depriving the fungal cells of energy (ATP) and leading to their death. acs.org
Advanced Analytical Methodologies for 3,5 Dimethyl 1h Pyrazole 1 Carboxylic Acid
Chromatographic Separation and Analysis
Chromatographic techniques are fundamental for separating 3,5-Dimethyl-1H-pyrazole-1-carboxylic acid from impurities and for its quantification in various matrices. High-performance liquid chromatography (HPLC) is the predominant method for analyzing the non-volatile compound, while gas chromatography-mass spectrometry (GC-MS) is suitable for its volatile derivatives.
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful and widely used technique for the purity assessment and quantification of pyrazole-containing compounds, including carboxylic acid derivatives. The method's precision, accuracy, and sensitivity make it ideal for quality control and research. A typical RP-HPLC method separates compounds based on their hydrophobicity, utilizing a nonpolar stationary phase and a polar mobile phase.
For pyrazole (B372694) carboxylic acids, C18 columns are commonly employed as the stationary phase. The mobile phase often consists of a mixture of an aqueous component with an organic modifier, such as methanol (B129727) or acetonitrile, to facilitate the elution of the compound. An acid, like trifluoroacetic acid or phosphoric acid, is frequently added to the mobile phase to suppress the ionization of the carboxylic acid group, resulting in better peak shape and retention time stability. Detection is typically performed using an ultraviolet (UV) detector at a wavelength where the pyrazole ring exhibits strong absorbance.
While a specific, validated method for this compound is not extensively published, methods for structurally similar compounds provide a strong basis for method development. For instance, the analysis of 1,3-dimethyl-4-phenyl-1H-pyrazole-5-carboxylic acid has been reported with specific chromatographic conditions.
| Parameter | Condition |
|---|---|
| Stationary Phase | C18 Column |
| Mobile Phase | 60% Acetonitrile and 40% Water (containing 0.01% Phosphoric Acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 214 nm |
| Retention Time (t_R) | 3.13 min |
Data derived from a study on the structurally similar compound 1,3-dimethyl-4-phenyl-1H-pyrazole-5-carboxylic acid. restek.com
Gas chromatography is a powerful technique for separating and analyzing volatile compounds. However, carboxylic acids like this compound are generally non-volatile and thermally labile, making them unsuitable for direct GC analysis. To overcome this, chemical derivatization is employed to convert the carboxylic acid into a more volatile and thermally stable ester derivative. colostate.edunih.gov
Common derivatization techniques for carboxylic acids include esterification and silylation. restek.comcolostate.edunih.gov
Esterification: This involves reacting the carboxylic acid with an alcohol (e.g., methanol) in the presence of an acid catalyst like boron trifluoride (BF₃). This process converts the polar -COOH group into a less polar and more volatile methyl ester (-COOCH₃). nih.gov
Silylation: This reaction replaces the active hydrogen of the carboxylic acid group with a trimethylsilyl (B98337) (TMS) group, typically using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). The resulting TMS esters are significantly more volatile and suitable for GC analysis. nih.gov
Once derivatized, the sample can be injected into the GC-MS system. The GC separates the derivative from other components in the mixture, and the mass spectrometer provides mass information that helps in identifying the compound and elucidating its structure based on its fragmentation pattern.
| Derivatization Method | Reagent | General Procedure |
|---|---|---|
| Esterification (Methylation) | Boron Trifluoride (BF₃) in Methanol | The sample is combined with BF₃-methanol reagent and heated (e.g., at 60°C) to form the methyl ester. The derivative is then extracted into an organic solvent (e.g., hexane) for GC-MS analysis. |
| Silylation | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) | The sample is dissolved in an aprotic solvent, and the silylating agent is added. The mixture is heated to complete the reaction, forming a trimethylsilyl (TMS) ester, which can be directly analyzed by GC-MS. |
This table outlines general derivatization procedures for carboxylic acids for GC-MS analysis. restek.comnih.gov
Solid-State NMR Spectroscopy for Polymorphs and Co-crystal Characterization
Solid-state NMR (ssNMR) spectroscopy is a non-destructive technique that provides detailed information about the structure, dynamics, and packing of molecules in the solid state. It is particularly valuable for characterizing different solid forms such as polymorphs and co-crystals, which can have distinct physical properties. Cross-polarization magic-angle spinning (CPMAS) is a common ssNMR technique used to obtain high-resolution spectra of solid samples. researchgate.netnih.govacs.org
For pyrazole derivatives, ¹³C and ¹⁵N ssNMR are highly informative. The chemical shifts of the carbon and nitrogen atoms are exquisitely sensitive to the local electronic environment. researchgate.net This sensitivity allows for the differentiation of polymorphs, which are different crystalline arrangements of the same molecule. Furthermore, ssNMR can detect the formation of co-crystals, where the target molecule crystallizes with another compound (a co-former) in a specific stoichiometric ratio. researchgate.net
In the case of pyrazoles, ssNMR is also instrumental in studying proton tautomerism in the solid state. The technique can distinguish between different tautomeric forms and provide insights into the dynamics of proton transfer between the nitrogen atoms of the pyrazole ring. researchgate.netresearchgate.net The formation of co-crystals between 3,5-dimethylpyrazole (B48361) and carboxylic acids has been studied using ¹³C and ¹⁵N CPMAS NMR, where changes in chemical shifts upon co-crystal formation indicate proton transfer and the formation of new hydrogen bonding networks. researchgate.net
| Nucleus | Compound | Chemical Shift (δ/ppm) | Assignment |
|---|---|---|---|
| ¹³C | 3,5-Dimethylpyrazole | 143.3 (broad) | C3/C5 |
| 104.7 | C4 | ||
| 11.7 | -CH₃ | ||
| ¹⁵N | 3,5-Dimethylpyrazole | -171.3 | N1 |
| -96.8 | N2 |
Representative ¹³C and ¹⁵N CPMAS NMR chemical shifts for 3,5-dimethylpyrazole in the solid state. researchgate.net
Thermal Analysis Techniques (e.g., Thermogravimetric Analysis, Differential Scanning Calorimetry)
Thermal analysis techniques are essential for investigating the physical and chemical properties of materials as a function of temperature. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are two of the most common methods used for the characterization of pharmaceutical compounds like this compound.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated over time. TGA is used to determine the thermal stability of a compound and to identify the temperatures at which decomposition occurs. The resulting data can reveal information about degradation patterns and the presence of residual solvents or water. For example, the thermal degradation of new 3,5-dimethyl pyrazole derivatives has been studied to determine the temperature range suitable for their use and storage. researchgate.net
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is used to detect thermal events such as melting, crystallization, and solid-solid phase transitions. The melting point determined by DSC is a key indicator of the purity of a crystalline solid. For a pure, crystalline compound, the melting endotherm is typically sharp and occurs at a well-defined temperature. The presence of impurities usually leads to a broadening of the peak and a depression of the melting point. DSC is also a critical tool for identifying and characterizing different polymorphs, as they often exhibit different melting points and enthalpies of fusion.
| Technique | Information Obtained | Representative Findings for Pyrazole Derivatives |
|---|---|---|
| DSC | Melting point (T_m), enthalpy of fusion (ΔH_f), glass transitions, phase transitions. | A 3,5-dimethylpyrazole benzilic acid crystal showed a sharp endothermic peak at 153°C, indicating its melting point and good crystallinity. gigvvy.com |
| TGA | Thermal stability, decomposition temperature (T_d), mass loss events. | TGA of a 3,5-dimethylpyrazole benzilic acid crystal showed decomposition starting immediately after melting, with the bulk of decomposition occurring before 284°C. gigvvy.com Azo pyrazole carboxylic acid derivatives have shown high decomposition temperatures (T_d = 212–260 °C). acs.org |
Future Research Directions and Translational Academic Impact
Development of More Efficient and Sustainable Synthetic Routes
Current synthetic methodologies for pyrazole (B372694) carboxylic acids often involve multi-step processes or harsh reaction conditions. For instance, the synthesis of related pyrazole dicarboxylic acids can be achieved through the oxidation of dimethylpyrazoles with strong oxidizing agents like potassium permanganate, a method that presents challenges in terms of yield and waste management. chemicalbook.comchemicalbook.com Future research should prioritize the development of more efficient and environmentally benign synthetic pathways.
Key areas for exploration include:
Catalytic Carboxylation: Investigating direct C-H or N-H carboxylation reactions using CO2 as a renewable C1 source, mediated by transition-metal catalysts. This approach would be a significant advancement in green chemistry.
One-Pot Reactions: Designing multicomponent reactions that assemble the substituted pyrazole ring and introduce the carboxylic acid functionality in a single, streamlined process. nih.govnih.gov Such strategies improve atom economy and reduce purification steps.
Flow Chemistry: Implementing continuous flow reactors for the synthesis of 3,5-Dimethyl-1H-pyrazole-1-carboxylic acid. Flow chemistry offers superior control over reaction parameters, enhanced safety, and potential for facile scalability.
Biocatalysis: Exploring enzymatic routes for the synthesis, which could offer high selectivity and operate under mild, aqueous conditions, thereby minimizing the environmental footprint.
| Synthetic Strategy | Potential Advantages | Research Focus |
|---|---|---|
| Catalytic Carboxylation | Use of renewable CO2, high atom economy | Development of novel catalysts (e.g., copper, palladium) |
| One-Pot Multicomponent Reactions | Reduced steps, less waste, increased efficiency | Discovery of new reaction cascades combining cyclization and carboxylation |
| Flow Chemistry | Improved safety, scalability, and process control | Optimization of reactor design and reaction conditions |
| Biocatalysis | High selectivity, mild conditions, sustainability | Enzyme screening and engineering for specific pyrazole synthesis |
Exploration of Novel Reactivity Pathways for Diversification
The structural features of this compound—namely the aromatic pyrazole core and the N-carboxylic acid group—offer multiple sites for chemical modification. Future research should focus on exploring novel reactivity pathways to generate a diverse library of derivatives for various applications.
Potential diversification strategies include:
Carboxylic Acid Derivatization: Moving beyond standard amide and ester formations to explore the synthesis of more complex derivatives such as acylsulfonamides, hydroxamic acids, and tetrazoles. nih.gov These functional groups are known to modulate pharmacokinetic properties and biological activity.
Ring Functionalization: Although the pyrazole ring is relatively electron-rich, developing selective C-H activation/functionalization at the C4 position would provide a powerful tool for introducing new substituents. This could lead to novel structures with altered electronic and steric profiles.
Cycloaddition Reactions: Utilizing the pyrazole ring as a diene or dienophile in cycloaddition reactions to construct fused heterocyclic systems, a common strategy for expanding chemical space in drug discovery.
Photoredox Catalysis: Employing visible-light-mediated photoredox catalysis to enable novel transformations that are difficult to achieve with traditional thermal methods, such as radical-based functionalizations. nih.govmdpi.com
Advanced Computational Modeling for Structure-Property Correlations
Computational chemistry provides invaluable tools for predicting molecular properties and guiding experimental research. researchgate.net For this compound and its derivatives, advanced computational modeling can accelerate the discovery and optimization process.
Future computational studies should focus on:
Quantum Mechanics (QM) Calculations: Using methods like Density Functional Theory (DFT) to accurately predict electronic properties, reactivity, and spectroscopic signatures of novel derivatives. researchgate.netresearchgate.net This can help in understanding reaction mechanisms and predicting the outcomes of unexplored reactions.
Quantitative Structure-Activity Relationship (QSAR): Developing robust QSAR models to correlate the structural features of derivatives with their biological activity. researchgate.net These models can prioritize the synthesis of compounds with the highest probability of success.
Molecular Dynamics (MD) Simulations: Performing MD simulations to study the conformational behavior of derivatives and their interactions with biological targets, such as enzymes or receptors, in a dynamic environment. nih.gov This provides insights into binding stability and the role of solvent effects.
Machine Learning (ML): Applying ML algorithms to large datasets of pyrazole derivatives to identify complex structure-property relationships and predict properties like solubility, toxicity, and metabolic stability, thereby optimizing drug-like characteristics.
| Computational Method | Objective | Expected Outcome |
|---|---|---|
| Density Functional Theory (DFT) | Predict electronic structure and reactivity | Guidance for synthetic pathway design |
| QSAR | Correlate structure with biological activity | Prioritization of synthetic targets |
| Molecular Dynamics (MD) | Analyze ligand-protein interactions and stability | Mechanistic insights into biological function nih.gov |
| Machine Learning (ML) | Predict ADMET properties | Design of derivatives with improved drug-like profiles |
Design of Functional Materials with Tunable Properties
The rigid, aromatic structure of the pyrazole ring and the coordinating ability of the carboxylic acid group make this compound an attractive building block (or ligand) for the construction of functional materials.
Future research in this area could include:
Metal-Organic Frameworks (MOFs): Using the compound as an organic linker to synthesize novel MOFs. researchgate.net The methyl groups at the 3 and 5 positions can be used to tune the pore size and hydrophobicity of the resulting framework, potentially leading to materials with tailored gas storage, separation, or catalytic properties. nih.gov
Coordination Polymers: Developing coordination polymers with interesting photophysical or magnetic properties. The specific coordination geometry dictated by the N-carboxylic acid could lead to unique network topologies. researchgate.net
Molecular Sensors: Functionalizing the pyrazole core to create derivatives that act as selective chemosensors for metal ions or anions. mdpi.com The binding event could be signaled by a change in fluorescence or color.
Organic Light-Emitting Diodes (OLEDs): Incorporating the pyrazole moiety into larger conjugated systems for use in OLEDs. The electronic properties of the pyrazole ring can be tuned to achieve desired emission colors and efficiencies. researchgate.net
Discovery of Novel Biological Targets and Mechanistic Insights for Derivatives (In Vitro)
Pyrazole derivatives are known to exhibit a wide range of biological activities, acting as inhibitors for enzymes such as protein kinases, CYP2E1, and α-glucosidase. nih.govnih.govnih.gov Derivatives of this compound represent a promising starting point for identifying novel biological targets and elucidating their mechanisms of action through in vitro studies.
Future research should be directed towards:
High-Throughput Screening (HTS): Screening a library of derivatives against a broad panel of biological targets (e.g., kinases, proteases, GPCRs) to identify novel activities.
Phenotypic Screening: Using cell-based assays to identify compounds that induce a desired phenotype (e.g., cancer cell death, reduced inflammation) without a preconceived target. chemrxiv.orgchemrxiv.org Subsequent target deconvolution studies can then identify the molecular mechanism.
Enzyme Inhibition Assays: Performing detailed kinetic studies on promising derivatives to determine their mode of inhibition (e.g., competitive, non-competitive) against specific enzymes. nih.govresearchgate.net For instance, pyrazole derivatives have shown potent inhibitory activity against various cancer-related proteins. nih.govnih.gov
Gene Expression Analysis: Utilizing techniques like RNA sequencing to understand how treatment with a derivative alters cellular pathways at the transcriptional level, providing clues about its mechanism of action. nih.gov
Q & A
Basic Questions
Q. What are the common synthetic routes for preparing 3,5-Dimethyl-1H-pyrazole-1-carboxylic acid, and what analytical techniques are critical for confirming its purity and structure?
- Synthetic Routes : Condensation reactions using hydrazines and diketones are typical. Microwave-assisted synthesis (e.g., with aroyl chlorides) can enhance reaction efficiency and yield derivatives for biological testing .
- Analytical Techniques :
- FT-IR Spectroscopy : Identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .
- X-ray Diffraction : Resolves crystal structure and confirms molecular geometry .
- NMR Spectroscopy : Validates proton environments and substitution patterns.
Q. What spectroscopic and crystallographic methods are recommended for elucidating the molecular structure of this compound?
- Single-Crystal X-ray Diffraction (SCXRD) : Provides precise bond lengths/angles and supramolecular interactions (e.g., hydrogen bonding) .
- SHELX Software : Refines crystallographic data and resolves structural ambiguities .
- Mercury Visualization : Analyzes packing diagrams and intermolecular interactions .
- FT-IR/UV-Vis : Confirms electronic transitions and functional group integrity .
Q. What are the key physicochemical properties of this compound that influence its reactivity?
- Key Properties :
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | C₆H₈N₂O₂ | |
| Molecular Weight | 154.17 g/mol | |
| Functional Groups | Carboxylic acid, pyrazole ring | |
| Solubility | Polar aprotic solvents (e.g., DMSO) |
- Reactivity : The carboxylic acid group enables esterification or amidation, while the pyrazole ring participates in electrophilic substitution .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to enhance the yield of this compound derivatives while minimizing by-products?
- Variables to Optimize :
- Catalysts : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
- Solvent Systems : Polar solvents (DMF, DMSO) improve solubility of intermediates .
- Temperature Control : Microwave-assisted synthesis reduces side reactions .
Q. How should researchers address discrepancies between computational predictions and experimental data (e.g., bond lengths, angles) in the crystal structure of this compound?
- Refinement Tools : Use SHELXL to iteratively adjust structural models against experimental diffraction data .
- Validation Software : Check for outliers using CheckCIF or PLATON .
- Data Quality : Ensure high-resolution data (R-factor < 0.05) and correct for absorption effects .
Q. In the development of pyrazole-based pharmacophores, how does the substitution pattern at the 1- and 4-positions of this compound impact its biological activity?
- Structure-Activity Relationship (SAR) :
- 1-Position : Aroyl substitutions enhance antiviral activity (e.g., anti-HCV EC₅₀ < 10 μM) .
- 4-Position : Carboxylic acid groups improve solubility and binding to metalloenzymes .
Methodological Notes
- Contradiction Analysis : When structural data conflicts with computational models, cross-validate using multiple techniques (e.g., SCXRD, DFT calculations) and assess data collection parameters (e.g., crystal quality, temperature) .
- Safety : Handle with respiratory and eye protection due to potential irritancy (WGK 3 classification) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
